

Pachypodol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

| | |
|----------------|------------|
| Compound Name: | Pachypodol |
| CAS No.: | 33708-72-4 |
| Cat. No.: | B1678273 |

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Pachypodol (CAS No. 33708-72-4): A Comprehensive Technical Overview of its Physicochemical Properties, Biological Activities, and Associated Signaling Pathways

This technical guide provides an in-depth overview of **Pachypodol**, a naturally occurring O-methylated flavonol, for researchers, scientists, and professionals in drug development. This document outlines its core chemical data, summarizes its key biological activities with supporting quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways.

Core Chemical and Physical Data

Pachypodol, with the CAS number 33708-72-4, is a flavonoid found in various plant species, including *Pogostemon cablin*, *Calycopteris floribunda*, and *Croton ciliatoglanduliferus*.^[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 33708-72-4 | |
| Molecular Formula | C ₁₈ H ₁₆ O ₇ | [2] |
| Molecular Weight | 344.32 g/mol | [2] |
| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | [2] |
| Synonyms | 4',5-Dihydroxy-3,3',7-trimethoxyflavone, Isorhamnetin 3,7-dimethyl ether, Quercetin 3,3',7-trimethyl ether | [2] |

Biological Activities and Quantitative Data

Pachypodol has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] The following table summarizes key quantitative data related to these activities.

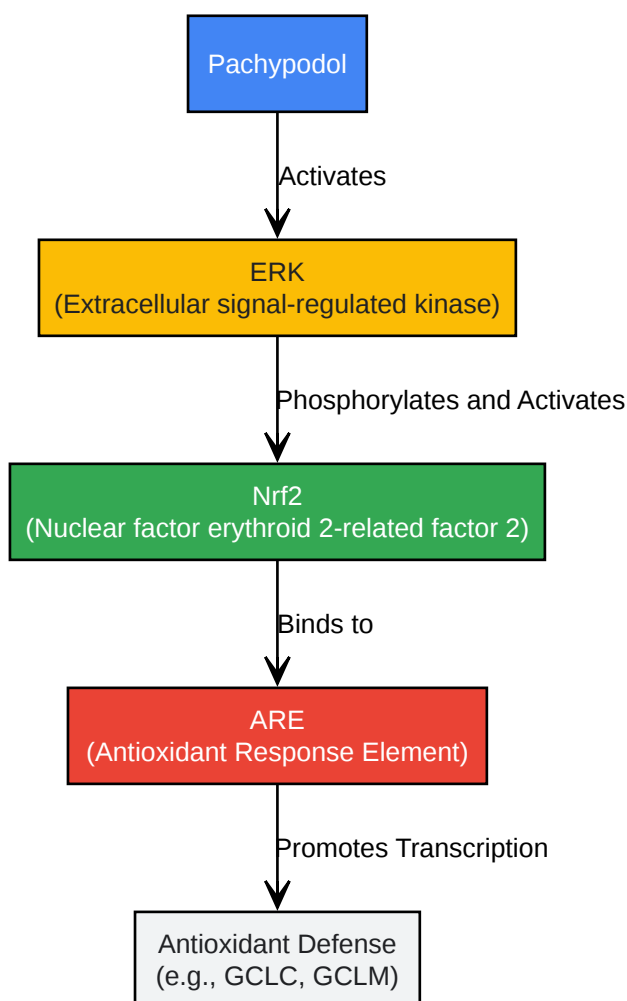
| Biological Activity | Assay | Cell Line / Model | Result (IC ₅₀ / LD ₅₀) | Source(s) |
|---------------------|---|-----------------------|---|-----------|
| Cytotoxicity | Promega CellTiter 96 Non-Radioactive Cell Proliferation Assay | CaCo-2 (colon cancer) | IC ₅₀ = 185.6 μM | [4] |
| General Toxicity | Brine Shrimp Lethality Assay | Brine Shrimp | LD ₅₀ = 435.8 μM | [5] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC ₅₀ = 34.5 μM | [6] |

Key Signaling Pathways

Pachypodol exerts its biological effects through the modulation of several key signaling pathways. These include the ERK-dependent Nrf2 activation pathway, intrinsic apoptosis pathway, and the NF- κ B and MAPK anti-inflammatory pathways.

ERK-Dependent Nrf2 Activation Pathway

Pachypodol demonstrates antioxidant and cytoprotective effects, in part, by activating the ERK-dependent Nrf2 signaling pathway.[7] This activation leads to the transcription of antioxidant response elements (ARE), bolstering the cell's endogenous antioxidant defense systems.[7]

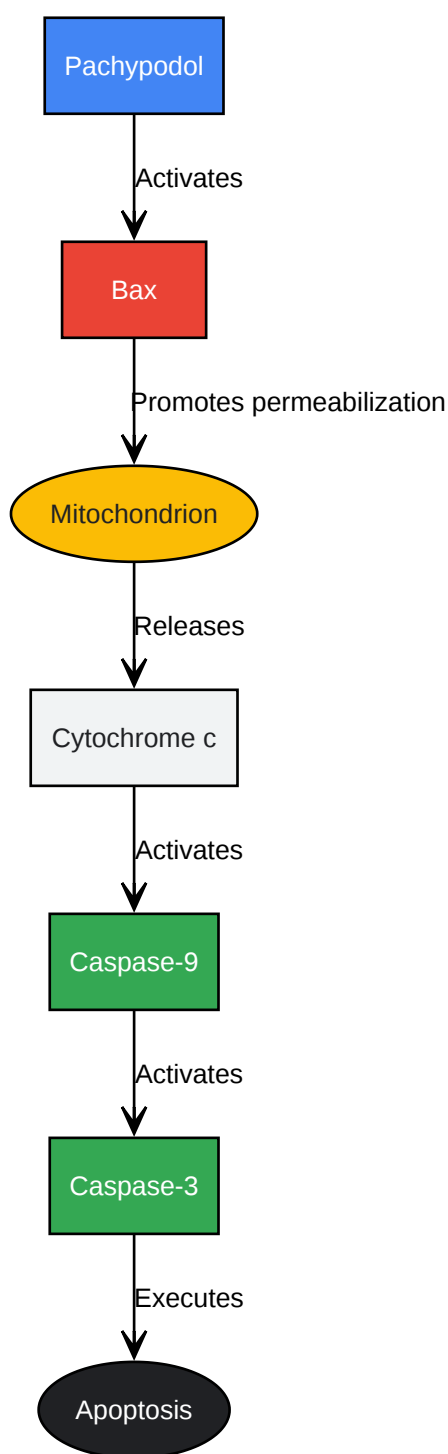


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Pachypodol activates the ERK/Nrf2 antioxidant pathway.

Intrinsic Apoptosis Pathway

In cancer cells, **Pachypodol** has been suggested to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.

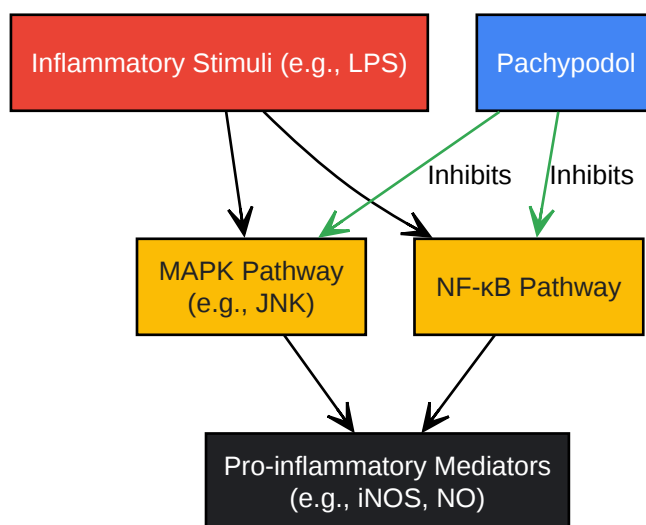


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Pachypodol induces apoptosis via the intrinsic pathway.

Anti-inflammatory Signaling Pathway

Pachypodol exhibits anti-inflammatory properties by inhibiting key inflammatory signaling pathways, including NF- κ B and MAPK. It has been shown to selectively inhibit the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of JNK.[7]



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Pachypodol inhibits pro-inflammatory signaling pathways.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of **Pachypodol**. Researchers should optimize these protocols for their specific experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

- **Compound Treatment:** Treat the cells with varying concentrations of **Pachypodol** (or vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control.

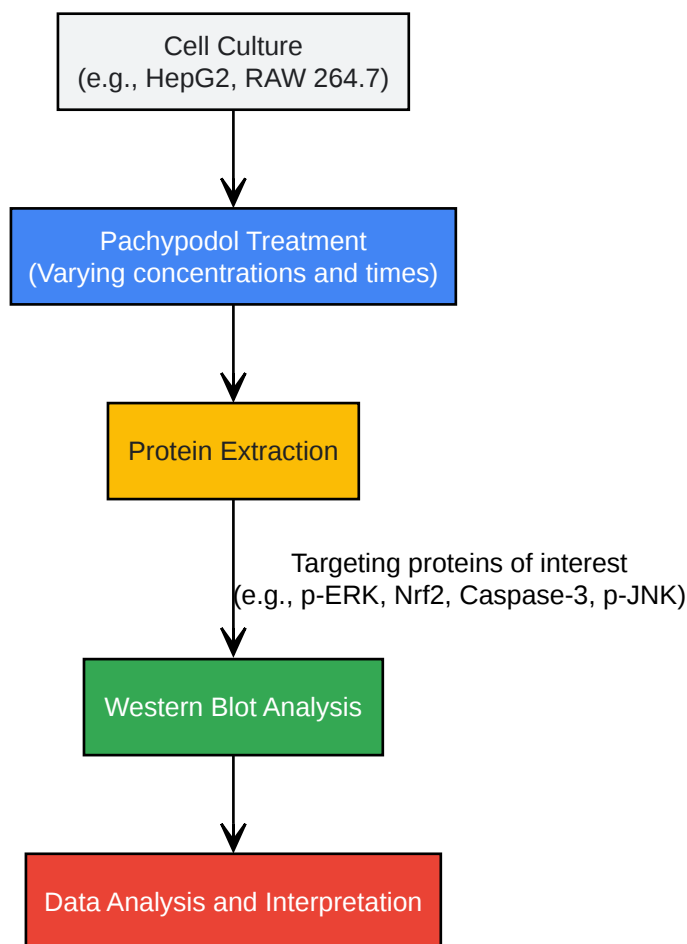
DPPH Radical Scavenging Assay for Antioxidant Activity

This assay assesses the free radical scavenging capacity of a compound.

- **Preparation of Solutions:** Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of **Pachypodol** and a positive control (e.g., ascorbic acid).
- **Reaction Mixture:** In a 96-well plate, mix the **Pachypodol** dilutions with the DPPH solution.
- **Incubation:** Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Absorbance Measurement:** Measure the absorbance of the solutions at approximately 517 nm.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$. The IC_{50} value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.

Experimental Workflow for Signaling Pathway Analysis

The following workflow outlines the general steps for investigating the effect of **Pachypodol** on cellular signaling pathways.



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Workflow for signaling pathway analysis.

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- To cite this document: BenchChem. [Pachypodol: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678273/docs#pachypodol-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b1678273/docs#pachypodol-a-technical-guide-for-researchers)

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